molecular formula C28H29FN6O8S B1681228 R406 CAS No. 841290-81-1

R406

Katalognummer: B1681228
CAS-Nummer: 841290-81-1
Molekulargewicht: 628.6 g/mol
InChI-Schlüssel: UXDRJPYSTZHIOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R406 is the active metabolite of fostamatinib, a spleen tyrosine kinase inhibitor. It is primarily used in the treatment of chronic immune thrombocytopenia, an autoimmune disorder characterized by low platelet counts. This compound has shown significant potential in various therapeutic applications due to its ability to inhibit spleen tyrosine kinase, a key enzyme involved in immune cell signaling .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Arten von Reaktionen: R406 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte: Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene Metaboliten und Derivate von this compound, die unterschiedliche biologische Aktivitäten haben können .

Wissenschaftliche Forschungsanwendungen

R406, also known as tamatinib, is a spleen tyrosine kinase (SYK) inhibitor that is being investigated for a variety of applications, including treatment of cancer, immune-related conditions, and viral infections [1, 2, 4].

Scientific Research Applications

  • Senolytic Agent: this compound has been identified as a novel senolytic drug that selectively eliminates senescent cells . It induces apoptosis in senescent cells by targeting multiple regulatory pathways involved in their survival . this compound triggers the caspase-9-mediated intrinsic apoptotic pathway and inhibits the phosphorylation of focal adhesion kinase (FAK) and p38 mitogen-activated protein kinase (MAPK) .
  • Anti-cancer agent: this compound has demonstrated cytotoxicity against glioma stem cells (GSCs) . It inhibits neurosphere formation, induces apoptosis, and promotes a metabolic shift from glycolysis to oxidative phosphorylation in GSCs . this compound diminishes tumor growth and sensitizes gliomas to temozolomide in GSC-initiating xenograft mouse models . The anti-GSC effect of this compound is attributed to the disruption of Syk/PI3K signaling in Syk-positive GSCs and the PI3K/Akt pathway in Syk-negative GSCs .
  • Reversal of pain hypersensitivity: this compound, the active metabolite of fostamatinib, has been found to significantly reverse pain hypersensitivity .
  • Antiviral agent: this compound has antiviral and anti-inflammatory effects against influenza virus [2, 5]. This compound treatment increased the viability of A549 cells and decreased the pathogenicity and mortality of lethal influenza virus in mice .
  • Modulator of P-glycoprotein (ABCB1): this compound is a modulator of P-glycoprotein, which is observed in recurrent post-chemotherapy ovarian cancers .
  • Treatment of Immune Thrombocytopenia (ITP): this compound is the active metabolite of fostamatinib, an FDA-approved drug for Immune thrombocytopenic purpura [3, 4].

Wirkmechanismus

R406 exerts its effects by inhibiting spleen tyrosine kinase, an enzyme involved in the signaling pathways of immune cells. By binding to the ATP binding pocket of spleen tyrosine kinase, this compound prevents the phosphorylation of downstream targets, thereby disrupting immune cell activation and function. This inhibition leads to a reduction in immune-mediated platelet destruction, making it effective in treating chronic immune thrombocytopenia .

Vergleich Mit ähnlichen Verbindungen

Comparison: this compound is unique due to its high potency and selectivity for spleen tyrosine kinase. Compared to similar compounds, this compound has shown superior efficacy in inhibiting spleen tyrosine kinase and reducing immune-mediated platelet destruction. Its unique structure allows for better binding to the ATP binding pocket, enhancing its inhibitory effects .

Biologische Aktivität

R406, also known as fostamatinib, is a selective inhibitor of spleen tyrosine kinase (SYK) that has garnered attention for its diverse biological activities, particularly in oncology and immunology. This article explores the compound's mechanisms of action, pharmacological profiles, and relevant case studies to elucidate its biological activity.

This compound primarily functions by inhibiting SYK, a key player in various signaling pathways involved in cell proliferation, differentiation, and survival. The inhibition of SYK leads to significant alterations in cellular metabolism and apoptosis across different cell types.

  • Anti-Warburg Effect : this compound has been shown to induce a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS) in glioma stem cells (GSCs), effectively diminishing their self-renewal capacity. In vitro studies demonstrated that this compound reduced neurosphere formation by over 50% at a concentration of 1 μM, indicating impaired self-renewal in GSCs while sparing normal neural stem cells .
  • Reactive Oxygen Species (ROS) Accumulation : The compound triggers ROS accumulation, which is linked to apoptotic processes. Quantitative analyses using fluorescent probes indicated a substantial increase in ROS levels in this compound-treated GSCs after 48 hours .

Pharmacological Profile

This compound exhibits a broad pharmacological profile by binding to multiple kinases at therapeutically relevant concentrations. In a comprehensive study involving 387 binding assays, this compound demonstrated significant inhibition across various kinases:

Kinase Target IC50 (nM) Notes
FLT33High potency
DAPK13490Lower potency
STK160.5Very high potency

This lack of selectivity among kinases suggests potential off-target effects that may contribute to both therapeutic benefits and side effects observed in clinical settings .

Case Studies and Clinical Findings

  • Oncological Applications : this compound has shown promise in treating chronic lymphocytic leukemia (CLL) and multiple myeloma by promoting apoptosis through SYK inhibition. Clinical trials have reported favorable outcomes with this compound administration, emphasizing its role as an effective therapeutic agent .
  • Immunotoxicity Studies : Research investigating the immunotoxic effects of this compound revealed that it can modulate cytokine production, impacting immune responses. Studies involved oral administration in animal models, assessing the compound's effects on various hematological parameters and cytokine profiles .
  • Senolytic Properties : Recent findings indicate that this compound acts as a senolytic agent, selectively inducing apoptosis in senescent cells while sparing non-senescent counterparts. This property was validated through high-throughput screening methods that assessed cell viability and apoptotic markers .

Eigenschaften

IUPAC Name

benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDRJPYSTZHIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475212
Record name R406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841290-81-1
Record name R 406 cpd
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R406
Reactant of Route 2
R406
Reactant of Route 3
Reactant of Route 3
R406
Reactant of Route 4
R406
Reactant of Route 5
Reactant of Route 5
R406
Reactant of Route 6
Reactant of Route 6
R406
Customer
Q & A

Q1: What is the primary molecular target of R406?

A1: this compound primarily targets spleen tyrosine kinase (SYK), a key regulator of signal transduction downstream of various immune receptors, including the B cell receptor (BCR) and Fc receptors (FcRs) [, , ].

Q2: How does this compound interact with SYK?

A2: this compound binds to the ATP binding pocket of SYK and competitively inhibits its kinase activity [, ].

Q3: What are the downstream effects of this compound-mediated SYK inhibition?

A3: this compound blocks SYK-dependent phosphorylation of downstream signaling molecules, including:

  • B cells: B-cell linker protein (BLNK) and phospholipase Cγ2 (PLCγ2), ultimately inhibiting BCR-mediated proliferation and survival [, , , ].
  • Platelets: Linker for activation of T cells (LAT), PLCγ2, phosphatidylinositol 3-kinase (PI3K), AKT, and p38 mitogen-activated protein kinase (MAPK), impairing platelet activation, aggregation, and granule secretion [, ].
  • Immune cells: Inhibits FcR-mediated activation of monocytes/macrophages and neutrophils, reducing immune complex-mediated inflammation [].

Q4: Does this compound affect other signaling pathways?

A4: While this compound exhibits selectivity for SYK, it demonstrates activity against other kinases at therapeutically relevant concentrations in vitro. Notably, it shows antagonist activity at the adenosine A3 receptor and may inhibit KDR, potentially contributing to blood pressure increase observed in clinical studies [].

Q5: What is the role of SYK in B cell malignancies and how does this compound impact it?

A5: SYK is essential for BCR-mediated survival signals, often deregulated in B cell malignancies. This compound inhibits tonic BCR signaling, leading to apoptosis in sensitive diffuse large B-cell lymphoma (DLBCL) cells [, ].

Q6: How does this compound affect chronic lymphocytic leukemia (CLL) cells?

A6: this compound blocks antigen-dependent BCR signaling, inhibiting CLL cell migration, survival, and chemokine secretion. It abrogates pro-survival effects of BCR stimulation and disrupts interactions with nurselike cells [].

Q7: Does this compound affect platelet function in the context of thrombosis?

A7: this compound mildly inhibits platelet responses induced by atherosclerotic plaque, primarily through GPVI inhibition. This effect is enhanced by aspirin and ticagrelor, but diminished in the presence of plasma proteins [].

Q8: What is the role of SYK in glucocorticoid resistance in asthma, and how does this compound play a role?

A8: Elevated SYK activity is linked to steroid-resistant asthma. This compound, by inhibiting SYK, enhances dexamethasone sensitivity, reduces airway inflammation, and restores glucocorticoid receptor (GR) function [].

Q9: Can this compound be combined with other therapies for enhanced efficacy?

A9: this compound exhibits synergy with:

  • ABT-199: in DLBCL cells by altering the balance between anti-apoptotic and pro-apoptotic signals [].
  • Venetoclax: in SHP1-deficient GCB DLBCL cell lines by downregulating MCL-1 and upregulating BIM and HRK [].
  • Fludarabine, rapamycin, and rituximab: in DLBCL cells, enhancing cytotoxicity [].

Q10: Is there any information available regarding the spectroscopic data for this compound?

A10: The provided research papers do not contain specific details on the spectroscopic data (e.g., NMR, IR) for this compound.

Q11: Have any computational chemistry studies been conducted on this compound?

A11: The provided abstracts do not mention specific computational studies such as molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling conducted on this compound.

Q12: What is the pharmacokinetic profile of this compound in humans?

A12: this compound is rapidly absorbed following oral administration of its prodrug, fostamatinib, with a terminal half-life of 12–21 hours []. It is primarily metabolized in the liver, with renal excretion playing a minor role. The major metabolite in urine is the N-glucuronide of this compound, while a unique 3,5-benzene diol metabolite, formed by gut bacteria, is predominant in feces [, , , ].

Q13: Does hepatic or renal impairment affect this compound exposure?

A13: Clinical studies have shown that hepatic and renal impairment does not significantly impact this compound exposure, suggesting no need for dose adjustments in these patient populations [, ].

Q14: What are the in vitro and in vivo models used to study the efficacy of this compound?

A14: Various in vitro and in vivo models have been employed to investigate this compound efficacy, including:

  • Cell lines: DLBCL, follicular lymphoma, CLL, and multiple myeloma cell lines, assessing proliferation, apoptosis, and signaling pathway inhibition [, , , , , ].
  • Primary cells: Peripheral blood B cells, CLL cells, and platelets from patients, evaluating BCR signaling, proliferation, adhesion, and functional responses [, , , , , ].
  • Animal models:
    • Collagen-induced arthritis and reverse passive Arthus reaction: Assessing the effect of this compound on immune complex-mediated inflammation [].
    • Eμ-TCL1 transgenic mouse model of CLL: Evaluating the in vivo efficacy of this compound in inhibiting leukemia growth [].
    • Sickle cell mouse model: Studying the impact of this compound on platelet NLRP3 inflammasome activation and platelet aggregation [].

Q15: Are there any biomarkers associated with this compound sensitivity?

A15: Several potential biomarkers have been linked to this compound sensitivity:

  • DLBCL: Tonic BCR signaling, as indicated by SYK Y352 phosphorylation, and the "BCR-type" transcriptional profile have been associated with this compound sensitivity [, , ].
  • GCB DLBCL: SHP1 deficiency and BCL-2 expression may predict responsiveness to a combination of this compound and venetoclax [].

Q16: What is known about the toxicology and safety profile of this compound?

A16: Specific toxicology data for this compound is not presented within the provided research paper abstracts.

Q17: Are there any alternative compounds or therapeutic strategies being considered for the same indications as this compound?

A17: Yes, alternative compounds targeting similar pathways or indications as this compound are being explored, including:

  • BTK inhibitors (e.g., ibrutinib): Showing promising results in B-cell malignancies and autoimmune diseases [, ].
  • PI3K inhibitors (e.g., CAL-101): Investigated for their therapeutic potential in various cancers and inflammatory conditions [, ].

Q18: What are the key milestones and historical context surrounding the research and development of this compound?

A18: Key milestones in the this compound research trajectory include:

  • Early Discovery: Initial identification of this compound as a potent SYK inhibitor with activity in cellular models [].
  • Preclinical Development: Extensive in vitro and in vivo studies demonstrating its efficacy in various disease models, including rheumatoid arthritis, B cell malignancies, and immune-mediated disorders [, , , , , , ].
  • Clinical Development: Evaluation of fostamatinib, the prodrug of this compound, in clinical trials for rheumatoid arthritis, immune thrombocytopenia, and B-cell malignancies [, , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.